

A Comparative Analysis of MC-70 and its Analogs in Road Construction

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Compound of Interest					
Compound Name:	MC-70				
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In the realm of civil engineering and road construction, bitumen plays a pivotal role as a binding agent in asphalt pavements. Among the various types of bitumen, cutback bitumen is a classification that signifies bitumen whose viscosity has been reduced by a volatile solvent. This guide provides a comparative analysis of **MC-70**, a specific grade of medium-curing cutback bitumen, and its analogs, intended for material scientists, civil engineers, and construction professionals.

Understanding Cutback Bitumen

Cutback bitumen is produced by blending bitumen with a petroleum-based solvent, such as kerosene, to decrease its viscosity and render it easier to apply at lower temperatures.[1][2] After application, the solvent evaporates, leaving the bitumen to bind the aggregate. Cutback bitumens are categorized into three types based on the volatility of the solvent and the corresponding curing time: Rapid Curing (RC), Medium Curing (MC), and Slow Curing (SC).[1] MC-70 falls under the medium-curing category, indicating it is blended with a solvent of medium volatility like kerosene.[1][3]

MC-70: Properties and Applications

MC-70 is primarily utilized as a prime coat in road construction.[4][5] A prime coat involves applying a low-viscosity binder to a prepared but unbound aggregate base, which is then absorbed by the top layers to provide a surface that is more easily wetted by a subsequent bituminous covering.[6] It is also used for dust control on unpaved roads.[4] The "70" in **MC-70** denotes its minimum kinematic viscosity at 60°C.[1]



Comparative Analysis of MC-70 and its Analogs

The primary analogs of **MC-70** for comparison are other grades of medium-curing (MC) bitumen, such as MC-30, as well as rapid-curing (RC) and slow-curing (SC) grades with similar viscosity numbers (e.g., RC-70, SC-70). The choice between these grades is dictated by the specific project requirements, including climate, soil conditions, and intended application.[4]

For instance, while **MC-70** is effective for coating and bonding loosely bonded, fine-grained soils, MC-30 is more suitable for densely graded base courses.[4][5] The key difference between MC-30 and **MC-70** lies in their viscosity, with MC-30 having a lower viscosity range (30-60 cSt) compared to **MC-70** (70-140 cSt).[5]

Below is a table summarizing the key specifications for **MC-70** and its common analogs based on standard testing methods.



Property	Test Method	MC-30	MC-70	RC-70	SC-70
Kinematic Viscosity @ 60°C (cSt)	ASTM D2170	30-60	70-140	70-140	70-140
Flash Point (Tag Open- Cup), °C	ASTM D3143	38 min	38 min	-	66 min
Distillate, % of total distillate to 360°C					
To 190°C	ASTM D402	-	10 max	10 min	-
To 225°C	ASTM D402	20-60	20 max	50 min	10-30
To 260°C	ASTM D402	65-90	20-60	85 min	15-40
To 315°C	ASTM D402	90 min	65-90	-	25-55
Residue from distillation to 360°C, %	ASTM D402	50 min	55 min	55 min	50 min
Tests on Residue from Distillation:					
Penetration @ 25°C, 100g, 5s	ASTM D5	120-250	120-250	80-120	120-250
Ductility @ 25°C, 5cm/min, cm	ASTM D113	100 min	100 min	100 min	100 min



Solubility in

Trichloroethyl ASTM D2042 99.0 min 99.0 min 99.0 min 99.0 min 99.0 min

ene, %

Experimental Protocols

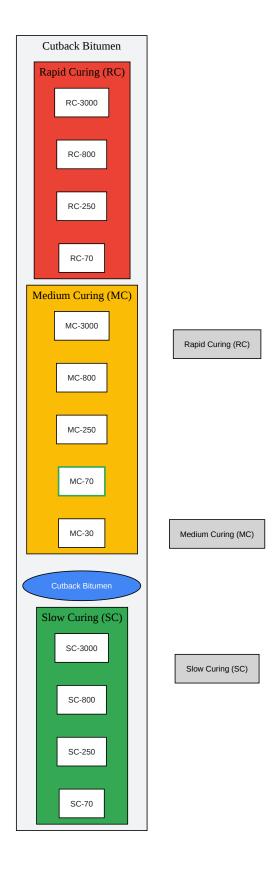
The properties listed in the table above are determined by standardized test methods, primarily those developed by ASTM International and the American Association of State Highway and Transportation Officials (AASHTO). These protocols ensure consistency and comparability of results across different laboratories and materials.

- ASTM D2170 Standard Test Method for Kinematic Viscosity of Asphalts (Bitumens): This
 method determines the kinematic viscosity of liquid asphalts (bitumens), road oils, and
 distillation residues of liquid asphalts (bitumens) all at 60°C.
- ASTM D3143 Standard Test Method for Flash Point of Cutback Asphalt with Tag Open-Cup Apparatus: This test method covers the determination of the flash point of cutback asphalts having flash points between -18 and 175°C.
- ASTM D402 Standard Test Method for Distillation of Cutback Asphaltic (Bituminous)
 Products: This test method covers a distillation test for cutback asphaltic (bituminous)
 products.
- ASTM D5 Standard Test Method for Penetration of Bituminous Materials: This test method covers determination of the penetration of semi-solid and solid bituminous materials.
- ASTM D113 Standard Test Method for Ductility of Bituminous Materials: This test method
 describes the procedure for determining the ductility of a bituminous material measured by
 the distance to which it will elongate before breaking when two ends of a briquet specimen of
 the material are pulled apart at a specified speed and temperature.
- ASTM D2042 Standard Test Method for Solubility of Asphalt Materials in Trichloroethylene:
 This test method covers the determination of the degree of solubility in trichloroethylene of asphalt materials having little or no mineral matter.

Classification of Cutback Bitumen



The following diagram illustrates the classification of cutback bitumens, highlighting the position of MC-70 and its analogs.





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Caption: Classification of Cutback Bitumen Grades.

Conclusion

The selection of a specific grade of cutback bitumen, such as **MC-70** or its analogs, is a critical decision in road construction that directly impacts the performance and durability of the pavement. This guide has provided a comparative overview of the properties and applications of **MC-70** and its related grades, supported by standardized testing protocols. A thorough understanding of these materials and their characteristics is essential for making informed decisions in pavement design and construction.

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